molecular formula C17H24N2O2S B11213025 Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate

Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate

Cat. No.: B11213025
M. Wt: 320.5 g/mol
InChI Key: ZSXNHWOVGZEGRW-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, an ethyl ester group, and a carbamothioyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate typically involves the reaction of 4-ethylphenyl isothiocyanate with ethyl 4-piperidinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 1,4’-bipiperidine-4-carboxylate: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    Ethyl 1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate: Another piperidine derivative with distinct functional groups, resulting in unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H24N2O2S

Molecular Weight

320.5 g/mol

IUPAC Name

ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H24N2O2S/c1-3-13-5-7-15(8-6-13)18-17(22)19-11-9-14(10-12-19)16(20)21-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,22)

InChI Key

ZSXNHWOVGZEGRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)OCC

Origin of Product

United States

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